molecular formula C11H11NO3 B2862586 benzyl (2R)-4-oxoazetidine-2-carboxylate CAS No. 95729-87-6

benzyl (2R)-4-oxoazetidine-2-carboxylate

Cat. No.: B2862586
CAS No.: 95729-87-6
M. Wt: 205.213
InChI Key: WGLLBHSIXLWVFU-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl (2R)-4-oxoazetidine-2-carboxylate is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.213. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Synthetic Applications

Benzyl (2R)-4-oxoazetidine-2-carboxylate serves as a crucial intermediate in the synthesis of a wide variety of compounds. Its dual reactivity, stemming from its functionality as both a protected α-amino aldehyde and a masked β-amino acid, has been exploited in various synthetic applications. This compound is instrumental in the stereocontrolled synthesis of α-amino acids, β-amino acids, amino sugars, polycyclic-β-lactams, alkaloids, and complex natural products, demonstrating its versatility in creating substances of biological interest through diastereoselective processes (Alcaide & Almendros, 2002).

Enzyme Inhibition

N-substituted derivatives of this compound have been synthesized and evaluated as inhibitors of proteases such as porcine pancreatic elastase (PPE) and papain. These compounds, obtained by alkylation or acylation, have been shown to effectively inhibit these enzymes, with some derivatives displaying significant inhibitory activity. This highlights the potential of this compound derivatives in the development of therapeutic agents targeting specific proteases (Achilles et al., 2000).

Antimicrobial Activity

The synthesis and biological evaluation of N-substituted-3-chloro-2-azetidinones, derived from 2-aminobenzothiazole and various aromatic aldehydes, have shown these compounds to exhibit good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Although these compounds showed limited antifungal activity, their antibacterial properties underscore the potential medicinal applications of this compound derivatives in combating microbial infections (Chavan & Pai, 2007).

Biotransformations and Synthetic Applications

Efficient and enantioselective biotransformations of racemic 1-benzylazetidine-2-carbonitriles and their amide substrates have been achieved using the Rhodococcus erythropolis AJ270 whole cell catalyst. This process provides a method for obtaining chiral azetidine-2-carboxylic acids and their amide derivatives with high enantiomeric excess, demonstrating the utility of this compound and its derivatives in the synthesis of enantioenriched compounds (Leng et al., 2009).

Properties

IUPAC Name

benzyl (2R)-4-oxoazetidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10-6-9(12-10)11(14)15-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLLBHSIXLWVFU-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC1=O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.